molecular formula C12H14BrNO2 B13320771 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13320771
M. Wt: 284.15 g/mol
InChI Key: SUXMIIRWISVRRJ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid ( 1340517-09-0) is a pyrrolidine-based chemical building block of interest in medicinal chemistry research. The compound features a brominated aromatic ring and a carboxylic acid functional group on the pyrrolidine scaffold, making it a versatile intermediate for the synthesis of more complex molecules . The pyrrolidine ring is a privileged structure in drug discovery, highly valued for its saturated, three-dimensional (3D) structure and ability to influence key physicochemical parameters of drug candidates . The sp 3 -hybridization of the pyrrolidine ring allows for efficient exploration of the pharmacophore space and can contribute to improved aqueous solubility and optimized pharmacokinetic profiles compared to flat, aromatic compounds . This makes pyrrolidine derivatives particularly useful in the design of novel bioactive compounds for various therapeutic areas. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-12(11(15)16)4-5-14-8-12/h1-3,6,14H,4-5,7-8H2,(H,15,16)

InChI Key

SUXMIIRWISVRRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production also emphasizes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid has diverse applications across scientific research, demonstrating its utility in chemistry, biology, medicine, and industry. Its unique structure, particularly the presence of a bromine atom, allows it to participate in specific interactions and reactions, making it valuable for various research applications.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex organic molecules. It can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution The bromine atom can be substituted with nucleophiles like amines or thiols, with reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) often used.

Biology It is investigated for its potential as a biochemical probe to study enzyme interactions. The compound exhibits significant interactions with biomolecules, influencing physiological processes. It interacts with carbonic anhydrase isoenzymes, which are critical in maintaining acid-base balance and facilitating physiological processes, and it affects gene expression related to metabolic pathways, indicating a potential role in metabolic regulation. It also influences cell signaling pathways and cellular metabolism, affecting cell function across different cell types.

Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with molecular targets like enzymes or receptors. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring forms hydrogen bonds with amino acid side chains, modulating the activity of target proteins and leading to biological effects. It has been observed to inhibit certain enzymes by binding to their active sites, potentially leading to therapeutic effects in various diseases.

Industry It is utilized in the development of novel materials and chemical processes.

Similar Compounds

  • 3-[(3-Bromophenyl)methyl]pyrrolidine: Lacks the carboxylic acid group but shares the bromophenyl and pyrrolidine moieties.
  • 3-[(3-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
  • 3-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid: Contains a methyl group instead of bromine.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features CAS/Reference
Target Compound 3-Bromobenzyl, 5-oxo, carboxylic acid C₁₂H₁₂BrNO₃ 298.14 Meta-bromo substitution, ketone at C5 927984-04-1
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl (direct attachment), 5-oxo, carboxylic acid C₁₁H₁₀BrNO₃ 284.11 Direct phenyl attachment (no CH₂ spacer) 714207-41-7
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 4-Bromobenzyl, CF₃, carboxylic acid C₁₃H₁₁BrF₃NO₂ 350.13 Para-bromo, trifluoromethyl group 2060037-41-2
(±)-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid・HCl 3-Bromophenyl, trans stereochemistry, HCl salt C₁₁H₁₃BrClNO₂ 306.58 Hydrochloride salt enhances solubility 1423037-48-2
(3R,4S)-rel-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid 3-Bromophenyl, Boc-protected amine C₁₆H₂₀BrNO₄ 370.24 Boc group for synthetic stability 1161787-83-2

Key Observations :

  • Substituent Position : The meta-bromo substitution in the target compound contrasts with para-bromo analogs (e.g., 2060037-41-2), which may alter electronic properties and receptor-binding affinities .
  • Functional Groups : The 5-oxo group in the target compound introduces a hydrogen-bond acceptor, while the trifluoromethyl group in 2060037-41-2 enhances lipophilicity and metabolic stability .
  • Salt Forms : The hydrochloride salt of the trans isomer (1423037-48-2) improves aqueous solubility compared to the free acid form .

Key Observations :

  • High-yield syntheses (e.g., 96% for methyl esters) often employ optimized coupling reactions (e.g., isocyanate additions) .
  • Purity >99% is achievable via advanced purification techniques (e.g., LC-MS) .

Biological Activity

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound exhibits significant interactions with various biomolecules, influencing numerous physiological processes. Key biochemical properties include:

  • Enzyme Interactions : It has been shown to interact with carbonic anhydrase isoenzymes, which play critical roles in maintaining acid-base balance and facilitating physiological processes.
  • Gene Expression Modulation : The compound affects gene expression related to metabolic pathways, indicating its potential role in metabolic regulation.
  • Cellular Effects : It influences cell signaling pathways and cellular metabolism, affecting cell function across different types.

The biological effects of this compound are mediated through several mechanisms:

  • Binding Affinity : The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring forms hydrogen bonds with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects.
  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes by binding to their active sites, which could lead to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. It has been investigated for its ability to combat bacterial and fungal infections:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Fungal strains (various)Notable inhibition observed

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through:

  • Induction of Apoptosis : Studies have shown that it can induce programmed cell death in various cancer cell lines.
  • Targeting Specific Pathways : It may interfere with signaling pathways critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported significant antibacterial activity against strains such as S. aureus and E. coli, highlighting its potential as an effective antimicrobial agent .
  • Anticancer Activity : Research indicated that the compound could significantly reduce tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis .
  • Enzyme Inhibition Studies : Further investigations revealed its ability to inhibit carbonic anhydrase isoenzymes, suggesting applications in conditions where modulation of pH is beneficial.

Q & A

Q. What are the standard synthetic routes for 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid?

The synthesis involves four key steps:

  • Pyrrolidine ring formation : Cyclization of precursors (e.g., acyclic amines) under acidic/basic conditions.
  • Bromophenyl group introduction : Substitution reactions using brominated aromatic compounds.
  • Carboxylation : Addition of a carboxylic acid group via carbon dioxide or carboxylating agents.
  • Hydrochloride salt formation : Treatment with HCl to enhance solubility and stability . Industrial-scale methods optimize yield and purity through batch/continuous flow reactors and recrystallization .

Q. How is this compound characterized structurally and functionally?

  • Structural analysis : Techniques like NMR, X-ray crystallography (for derivatives, e.g., 2-bromopyridine-3-carboxylic acid in ), and mass spectrometry confirm the pyrrolidine core, bromophenyl substituent, and carboxylic acid moiety.
  • Functional assays : Receptor binding studies (e.g., CHO cells for neuropeptide receptor modulation) and enzyme inhibition assays (e.g., IC50 measurements) validate biological activity .

Q. What are the primary biological activities reported for this compound?

Key findings include:

  • Anticancer activity : 61% reduction in A549 lung cancer cell viability at specified concentrations.
  • Antimicrobial effects : Enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
  • Receptor modulation : Significant interaction with neuropeptide receptors in CHO cells .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Reaction condition tuning : Adjusting temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for bromophenyl coupling).
  • Purification strategies : Use of preparative HPLC or recrystallization with solvents like ethanol/water mixtures.
  • Scale-up considerations : Transitioning from batch to continuous flow reactors for industrial reproducibility .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

  • Halogen effects : Replacing bromine with chlorine or fluorine (as in 's analogues) impacts lipophilicity and receptor binding. For example, chloro derivatives may exhibit higher metabolic stability, while fluoro analogues could enhance blood-brain barrier penetration.
  • Carboxylic acid role : The acid group facilitates hydrogen bonding with target enzymes (e.g., proteases), critical for inhibitory activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent concentration ranges (e.g., 1–100 µM) and exposure times.
  • Model system validation : Compare results across multiple cell lines (e.g., A549 vs. HeLa) and in vivo models.
  • Purity verification : Use LC-MS to confirm compound integrity, as impurities (e.g., dehalogenated byproducts) may skew results .

Q. What advanced techniques elucidate its mechanism of action in neurological disorders?

  • Molecular docking : Predict binding poses with targets like dopamine receptors or monoamine transporters.
  • Mutagenesis studies : Identify critical residues in receptor-binding pockets (e.g., transmembrane domains of GPCRs).
  • Metabolomic profiling : Track downstream effects on neurotransmitter levels in primary neuron cultures .

Q. How is this compound utilized in analytical chemistry workflows?

  • Chromatographic standards : Calibrate HPLC/UPLC systems for quantifying structurally related metabolites.
  • Mass spectrometry : Serve as a reference ion in MRM (multiple reaction monitoring) assays for pharmacokinetic studies.
  • Stability testing : Monitor degradation under varied pH/temperature conditions to establish storage guidelines .

Key Considerations for Researchers

  • Salt forms : The hydrochloride salt (CAS 2408962-93-4) improves aqueous solubility for in vivo studies .
  • Data reproducibility : Validate findings using orthogonal assays (e.g., SPR for binding, qPCR for downstream gene expression).
  • Ethical compliance : Adhere to guidelines for in vitro research; compounds are not FDA-approved for therapeutic use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.